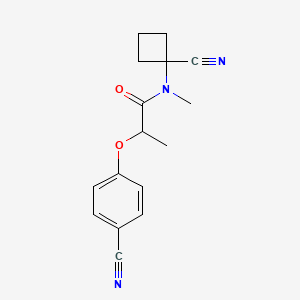
N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide is a synthetic organic compound It is characterized by the presence of a cyanocyclobutyl group, a cyanophenoxy group, and a methylpropanamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide typically involves multiple steps, including the formation of the cyanocyclobutyl and cyanophenoxy intermediates, followed by their coupling with the methylpropanamide moiety. Common reagents and conditions used in these reactions may include:
Cyclobutyl cyanide: Starting material for the cyanocyclobutyl group.
4-cyanophenol: Starting material for the cyanophenoxy group.
N-methylpropanamide: Starting material for the amide group.
Catalysts: Such as palladium or copper catalysts for coupling reactions.
Solvents: Such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of chemical bonds with the addition of water.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Hydrolysis conditions: Acidic or basic conditions with water.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological pathways.
Medicine: As a potential drug candidate for therapeutic applications.
Industry: As a precursor for the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-ethylpropanamide: Similar structure with an ethyl group instead of a methyl group.
N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylbutanamide: Similar structure with a butanamide group instead of a propanamide group.
Uniqueness
N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide may have unique properties due to the specific combination of functional groups, which can influence its reactivity, stability, and biological activity.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(4-cyanophenoxy)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12(21-14-6-4-13(10-17)5-7-14)15(20)19(2)16(11-18)8-3-9-16/h4-7,12H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVJHBPKEYJDLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1(CCC1)C#N)OC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(oxan-4-yl)-3-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)urea](/img/structure/B2939661.png)
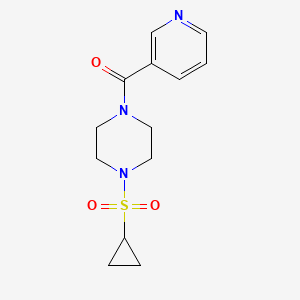

![2-(Piperidin-3-yl)benzo[d]oxazole 2,2,2-trifluoroacetate](/img/structure/B2939666.png)
![methyl 3-[2-(4-methylbenzenesulfonamido)benzamido]-5-phenylthiophene-2-carboxylate](/img/structure/B2939667.png)
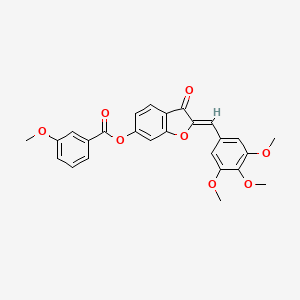
![methyl 2-[1,3-dimethyl-2,6-dioxo-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetate](/img/structure/B2939669.png)
![3-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B2939670.png)

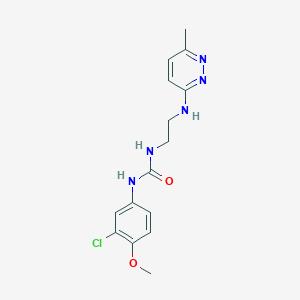
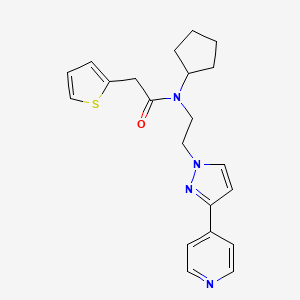


![2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2939684.png)
